molecular formula C54H40N4 B12506940 Tetrakis(4-pyridylvinylphenyl)ethylene

Tetrakis(4-pyridylvinylphenyl)ethylene

Katalognummer: B12506940
Molekulargewicht: 744.9 g/mol
InChI-Schlüssel: WYNIUFKJYDMONC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrakis(4-pyridylvinylphenyl)ethylene is a complex organic compound with the molecular formula C54H40N4 and a molecular weight of 744.92 g/mol This compound is characterized by its unique structure, which includes four pyridylvinylphenyl groups attached to an ethylene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-pyridylvinylphenyl)ethylene typically involves multiple steps. One common method includes the reaction of 4-bromopyridine with a suitable vinylphenyl precursor under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(4-pyridylvinylphenyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridylvinylphenyl ketones, while reduction can produce pyridylvinylphenyl alcohols .

Wissenschaftliche Forschungsanwendungen

Tetrakis(4-pyridylvinylphenyl)ethylene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Tetrakis(4-pyridylvinylphenyl)ethylene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, its pyridyl groups can interact with metal ions, forming coordination complexes that exhibit distinct chemical and physical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrakis(4-carboxyphenyl)ethylene: Similar structure but with carboxyl groups instead of pyridyl groups.

    Tetrakis(4-hydroxyphenyl)ethylene: Contains hydroxy groups instead of pyridyl groups.

    Tetrakis(4-aminophenyl)ethylene: Features amino groups in place of pyridyl groups.

Uniqueness

Tetrakis(4-pyridylvinylphenyl)ethylene is unique due to its pyridyl groups, which enhance its ability to form coordination complexes with metal ions. This property makes it particularly valuable in the fields of coordination chemistry and materials science .

Eigenschaften

Molekularformel

C54H40N4

Molekulargewicht

744.9 g/mol

IUPAC-Name

4-[2-[4-[1,2,2-tris[4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]phenyl]ethenyl]pyridine

InChI

InChI=1S/C54H40N4/c1(5-45-25-33-55-34-26-45)41-9-17-49(18-10-41)53(50-19-11-42(12-20-50)2-6-46-27-35-56-36-28-46)54(51-21-13-43(14-22-51)3-7-47-29-37-57-38-30-47)52-23-15-44(16-24-52)4-8-48-31-39-58-40-32-48/h1-40H

InChI-Schlüssel

WYNIUFKJYDMONC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6)C7=CC=C(C=C7)C=CC8=CC=NC=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.